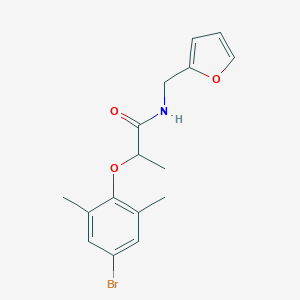![molecular formula C15H21NO3 B250569 Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)
Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate, also known as EDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDB is a synthetic compound that belongs to the family of benzoates and has a molecular formula of C16H23NO3.
作用機序
The exact mechanism of action of Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate is not well understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic properties in various animal models. This compound has also been shown to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile for use in humans.
実験室実験の利点と制限
Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has several advantages for use in laboratory experiments. This compound is a stable compound that can be easily synthesized in a laboratory setting. This compound has also been shown to have low toxicity in animal studies, making it a safe compound for use in laboratory experiments. However, this compound has some limitations for use in laboratory experiments. This compound is a synthetic compound that may not accurately reflect the properties of natural compounds. This compound may also have limited solubility in certain solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate. One future direction is the development of new analogs of this compound with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound to better understand its pharmacological effects. Additionally, the use of this compound as a drug delivery agent and as a building block for the synthesis of novel polymers should be further explored. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with improved properties.
合成法
The synthesis of Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate is a multistep process that involves the reaction of 4-aminobenzoic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product, this compound. The synthesis method of this compound has been well-established and can be easily reproduced in a laboratory setting.
科学的研究の応用
Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
In drug discovery, this compound has been used as a starting material for the synthesis of various analogs with improved pharmacological properties. This compound has also been used as a building block for the synthesis of small molecule inhibitors of protein-protein interactions, which are important targets for the development of new drugs.
In material science, this compound has been studied for its potential use in the synthesis of novel polymers with improved properties. This compound has been used as a monomer for the synthesis of polyesters and polyamides, which have been shown to have improved thermal and mechanical properties.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
ethyl 4-(3,3-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C15H21NO3/c1-5-19-14(18)11-6-8-12(9-7-11)16-13(17)10-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,17) |
InChIキー |
AQMWDOAWQGELPW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



